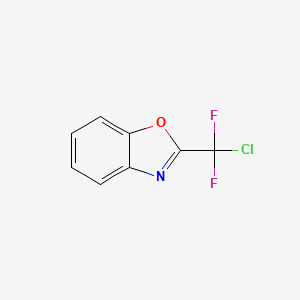2-(Chlorodifluoromethyl)-1,3-benzoxazole
CAS No.: 212311-54-1
Cat. No.: VC7908491
Molecular Formula: C8H4ClF2NO
Molecular Weight: 203.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 212311-54-1 |
|---|---|
| Molecular Formula | C8H4ClF2NO |
| Molecular Weight | 203.57 g/mol |
| IUPAC Name | 2-[chloro(difluoro)methyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
| Standard InChI Key | NHSGLHULXBUSIQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(chlorodifluoromethyl)-1,3-benzoxazole is C₈H₄ClF₂NO, with a molecular weight of 203.57 g/mol . Its IUPAC name, 2-[chloro(difluoro)methyl]-1,3-benzoxazole, reflects the substitution pattern on the benzoxazole ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 212311-54-1 | |
| InChI | InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |
| SMILES | FC(F)(Cl)c1oc2ccccc2n1 | |
| MDL Number | MFCD18074399 |
The compound’s structure combines the electron-deficient benzoxazole ring with a chlorodifluoromethyl group, which enhances its electrophilicity and reactivity in substitution reactions .
Synthesis and Synthetic Applications
Role in Medicinal Chemistry
This compound serves as a precursor in the synthesis of bioactive molecules:
-
Antifungal agents: Derivatives exhibit IC₅₀ values as low as 4.34 µg/mL against Fusarium solani, outperforming hymexazol (38.92 µg/mL) .
-
Anticancer scaffolds: Structural analogs demonstrate inhibitory effects on HCT116 colorectal carcinoma cells (IC₅₀ = 24.5 µM) .
Physicochemical Properties
Limited experimental data exist for this specific compound, but inferences can be drawn from related benzoxazoles:
-
Solubility: Likely hydrophobic due to the aromatic ring and halogen substituents, consistent with analogs like 2-chlorobenzoxazole (water-insoluble) .
-
Stability: Stable under ambient storage conditions but sensitive to strong acids/bases due to the oxazole ring’s susceptibility to hydrolysis .
Biological Activity and Mechanisms
Antimicrobial Activity
Benzoxazole derivatives, including chlorodifluoromethyl-substituted variants, disrupt microbial cell membranes and inhibit enzyme function:
-
Antifungal action: Targets lipid transfer proteins (e.g., Sec14p in Saccharomyces cerevisiae), disrupting membrane trafficking .
-
Antibacterial effects: Ag(I) complexes of benzoxazoles show MIC values of 0.7 µM against Pseudomonas aeruginosa, surpassing norfloxacin (1.5 µM) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is utilized in synthesizing:
-
Antiviral agents: Analogous structures inhibit viral proteases in HIV and hepatitis C .
-
Anti-inflammatory drugs: Modulates COX-2 and TNF-α pathways in preclinical models .
Agrochemical Development
Fluorinated benzoxazoles are explored as fungicides and herbicides due to their environmental persistence and low mammalian toxicity .
Future Directions
Research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume